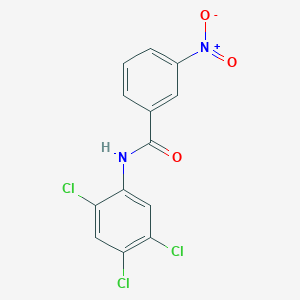

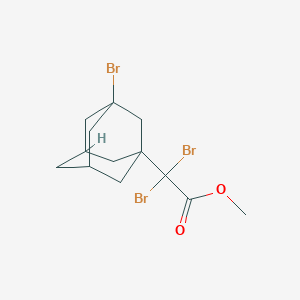

3-nitro-N-(2,4,5-trichlorophenyl)benzamide

Übersicht

Beschreibung

"3-nitro-N-(2,4,5-trichlorophenyl)benzamide" is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. While specific research directly on this compound was not found, related studies provide insights into similar compounds' synthesis, structure, and properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions, including the use of thionyl chloride, dry toluene, and triethyl amine in the presence of specific benzoic acids. For instance, Saeed et al. (2010) describe a two-step synthesis process for a related benzamide compound, which involves creating an intermediate followed by treatment with an acid (Saeed, Hussain, Abbas, & Bolte, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using spectroscopic and elemental analysis, as well as single-crystal X-ray diffraction data. These compounds often crystallize in specific space groups with defined unit cell dimensions, and the orientation of nitro groups with respect to the phenyl rings can be characterized by dihedral angles (Saeed, Hussain, Abbas, & Bolte, 2010).

Chemical Reactions and Properties

The chemical reactions involving benzamide derivatives can lead to the formation of various products depending on the reactants used. For example, unexpected reactivity can occur, such as the formation of benzoxazoles and benzoxazines from reactions involving o-nitrosophenol and RCH(2)Br (Yao & Huang, 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, can be studied in various solvents. Soltanpour et al. (2010) investigated the solubility of related benzodiazepines in mixtures of poly(ethylene glycol) 600, ethanol, and water, providing insight into their solubility behavior (Soltanpour, Acree, & Jouyban, 2010).

Wissenschaftliche Forschungsanwendungen

Antipathogenic Activity

- Thiourea Derivatives Synthesis : Research has shown that derivatives of 3-nitro-N-(2,4,5-trichlorophenyl)benzamide exhibit significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming abilities. These derivatives are potential candidates for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural Characterization in Drug Synthesis

- Precursor for Antituberculosis Drugs : Compounds similar to this compound have been used as precursors in synthesizing benzothiazinones, a new class of antituberculosis drug candidates. Their crystal and molecular structures were essential in understanding their role in drug synthesis (Richter et al., 2021).

Corrosion Inhibition

- Inhibition of Mild Steel Corrosion : Studies have indicated that benzamide derivatives, like this compound, can significantly inhibit the corrosion of mild steel in acidic environments. These compounds show high efficiency and strong adsorption at metal/electrolyte interfaces, which could be beneficial in industrial applications (Mishra et al., 2018).

Polymer Synthesis

- Formation of Polyamides : Derivatives of this compound have been used in the synthesis of ordered polyamides. These compounds can be crucial in creating novel polymeric materials with specific properties (Ueda & Sugiyama, 1994).

Antitumor Applications

- Potential in Antitumor Agents : Research on benzothiazole derivatives, which are structurally related to this compound, has demonstrated potent antitumor activities. These findings suggest potential applications in cancer treatment and drugdevelopment (Yoshida et al., 2005).

Electronic Device Applications

- Molecular Electronic Devices : Certain nitroamine compounds related to this compound have been used in electronic devices, showing properties like negative differential resistance and high on-off peak-to-valley ratios. This suggests potential applications in the field of molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Anion Binding and Sensing

- Anion Binding Studies : Research has been conducted on amide receptors with nitro functionalized aryl substitutions, which are structurally similar to this compound. These studies are crucial for understanding anion binding properties and developing sensors for various applications (Ravikumar, Lakshminarayanan, & Ghosh, 2010).

Synthesis of Poly(arylene ether amide)s

- Creation of Polymers with Trifluoromethyl Groups : Poly(arylene ether amide)s with trifluoromethyl pendent groups, synthesized through reactions involving this compound derivatives, havebeen developed. These polymers have high molecular weights and glass transition temperatures, making them suitable for advanced material applications (Lee & Kim, 2002).

Anticancer Evaluations

- Derivatives in Cancer Cell Line Studies : Derivatives of this compound have been evaluated for their effectiveness against various cancer cell lines. Such studies are pivotal in identifying new compounds with potential anticancer properties (Mohan et al., 2021).

Eigenschaften

IUPAC Name |

3-nitro-N-(2,4,5-trichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2O3/c14-9-5-11(16)12(6-10(9)15)17-13(19)7-2-1-3-8(4-7)18(20)21/h1-6H,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOFFQPSRDZVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5503865.png)

![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)

![2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5503882.png)

![2-{1-(4-chloro-2-methylphenyl)-5-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5503887.png)

![[1-(4-chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5503895.png)

![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)

![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5503928.png)

![ethyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5503938.png)